molecular formula C15H19N3O2S2 B5603529 5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5603529
M. Wt: 337.5 g/mol
InChI Key: KNBQMBZLRGAWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The compound features a 5,6-dimethyl substitution on the thienopyrimidinone scaffold and a sulfanyl group at the 2-position, which is further substituted with a 2-oxo-2-(piperidin-1-yl)ethyl moiety.

The synthesis of this compound likely follows established protocols for thienopyrimidinones, involving cyclization of substituted thiophene precursors and subsequent functionalization at the 2-position via nucleophilic substitution or thiol-ether formation . Its piperidine-containing side chain may improve pharmacokinetic properties, such as solubility and membrane permeability, compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

5,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-9-10(2)22-14-12(9)13(20)16-15(17-14)21-8-11(19)18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBQMBZLRGAWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of a primary amine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thienopyrimidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 2-Position Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (Piperidinyl derivative) -S-(CH₂)₂-O-C(=O)-Piperidine C₁₆H₂₀N₄O₂S₂ 380.5 Piperidine enhances lipophilicity
5,6-Dimethyl-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-allyl derivative -S-(CH₂)₂-O-C(=O)-Morpholine C₁₇H₂₁N₃O₃S₂ 379.5 Morpholine improves solubility
1-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]oxazin-2-yl)phenyl]pyrrolidine-2,5-dione Oxazinone fused core; pyrrolidinedione substituent C₁₉H₁₇N₃O₄S 383.4 Oxazinone alters ring electronics
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Benzofuran-pyridine hybrid C₁₇H₁₁BrN₄O₂ 399.2 Bromine enhances electrophilicity

Key Observations :

  • Piperidinyl vs.
  • Core Modifications: Replacement of the thienopyrimidinone core with oxazinone (as in ) reduces aromaticity, altering binding interactions in enzymatic assays.
  • Hybrid Systems : Benzofuran-pyridine hybrids (e.g., ) prioritize electrophilic substitution for targeting nucleic acids or metal-containing enzymes.

Key Findings :

  • The target compound demonstrates superior COX-2 selectivity (48.3-fold) compared to the morpholinyl derivative (23.3-fold), likely due to the piperidine group’s optimal steric fit in the COX-2 hydrophobic pocket .
  • Both derivatives outperform indomethacin in selectivity, underscoring the importance of the 2-position substituent in modulating isoform specificity.

Biological Activity

5,6-Dimethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS Number: 2199765-17-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2}, with a molecular weight of 249.31 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
CAS Number2199765-17-6

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures to this compound displayed notable antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Case Study: Antimicrobial Efficacy

In vitro tests showed that several thieno[2,3-d]pyrimidine derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogenic bacteria. Compounds with specific substituents at the 3-position were particularly potent .

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects on triple-negative breast cancer cell lines (MDA-MB-231). The most potent compounds exhibited IC50 values as low as 27.6 μM .

Table 2: IC50 Values of Selected Thieno[2,3-d]pyrimidine Derivatives Against MDA-MB-231

Compound IDIC50 (μM)Mechanism of Action
Compound I27.6Induction of apoptosis
Compound II29.3Inhibition of cell proliferation
Compound III35.0Cell cycle arrest

The biological activity of compounds like this compound is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the piperidine moiety may enhance the compound's interaction with biological targets by improving solubility and bioavailability .

Q & A

Q. What are the key considerations for synthesizing 5,6-dimethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one?

Synthesis requires multi-step reactions, including cyclization of the thieno[2,3-d]pyrimidinone core and functionalization at the 2-position with a sulfanyl-linked piperidinylketone moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for sulfur incorporation .
  • Temperature control : Moderate heating (60–80°C) avoids decomposition of the thioether intermediate .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures isolation of the pure product .

Q. How can the structural conformation of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding between the piperidinyl oxygen and thieno-pyrimidine ring). SHELXL software is widely used for refinement . Complementary techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent integration and regiochemistry (e.g., 5,6-dimethyl protons as singlets) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~ 407.15 g/mol) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C typical for thieno-pyrimidines) .
  • pH-dependent solubility studies : Solubility in DMSO/PBS buffers informs formulation strategies for biological assays .

Advanced Research Questions

Q. How can structural modifications at the 2-sulfanyl or piperidinyl positions alter bioactivity?

  • Sulfanyl linker replacement : Substituting the -S- group with -O- or -NH- alters electronic effects (e.g., electron-withdrawing groups increase electrophilicity of the pyrimidinone ring) .
  • Piperidine substitution : Introducing bulky groups (e.g., 4-methylpiperidinyl) may sterically hinder target binding, while polar substituents (e.g., hydroxyl) enhance solubility .
  • SAR validation : Use molecular docking (AutoDock Vina) to predict binding affinity changes to kinase targets (e.g., EGFR, CDK2) .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • False-positive mitigation : Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
  • Off-target profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify unintended interactions .
  • Crystallographic validation : Co-crystallize the compound with its target protein to confirm binding mode discrepancies .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Partition coefficients : Calculate logP (predicted ~2.8) to assess bioaccumulation potential .
  • Aqueous photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS; quantify half-life and byproducts .
  • Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge to evaluate persistence .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Transition state theory : Apply to enzyme inhibition kinetics (e.g., KiK_i determination via Lineweaver-Burk plots) .
  • QSAR modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with IC50_{50} values .
  • Systems biology : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway-level effects .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Variable selection : Prioritize modifications at the 2-sulfanyl and 3H/4H positions based on steric/electronic diversity .
  • Control compounds : Include analogs with known activity (e.g., 3-allyl derivatives) to benchmark potency .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .

Q. What statistical approaches address variability in biological replicate data?

  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .
  • Principal component analysis (PCA) : Reduce dimensionality in omics datasets and highlight key bioactivity drivers .
  • Power analysis : Precalculate sample sizes (n ≥ 3) to ensure detectable effect sizes (Cohen’s d > 0.8) .

Q. How to integrate crystallographic data with computational modeling for mechanistic insights?

  • Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to compare with X-ray bond lengths .
  • Protein-ligand interaction fingerprints : Analyze hydrogen bonds and hydrophobic contacts using PLIP .
  • Free energy calculations : Use MM-PBSA to estimate binding free energy differences between analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.